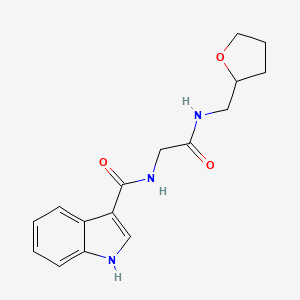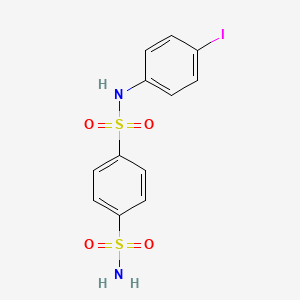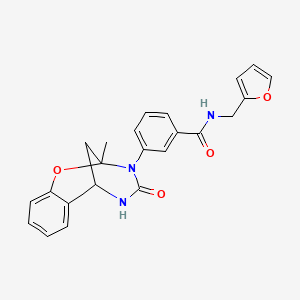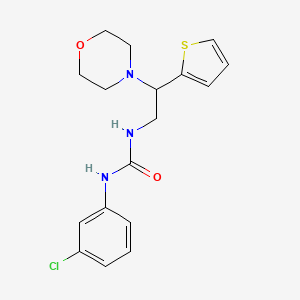
3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride” is a chemical compound with the Inchi Code 1S/C6H8F3NO2.ClH/c7-6(8,9)5(10)1-3(2-5)4(11)12;/h3H,1-2,10H2,(H,11,12);1H . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of this compound has been reported starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code 1S/C6H8F3NO2.ClH/c7-6(8,9)5(10)1-3(2-5)4(11)12;/h3H,1-2,10H2,(H,11,12);1H . The molecular weight of the compound is 219.59 .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 219.59 . It has a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Tumor Imaging in PET
The fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) variant of this compound has been synthesized for use in positron emission tomography (PET) for tumor delineation. This new tumor-avid amino acid showed promising results in PET imaging due to its high specific activity and synthesis efficiency (Shoup & Goodman, 1999).
2. Synthesis of Trifluoromethyl-substituted Analogues
The trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid have been synthesized, which includes 1-amino-3-(trifluoromethyl) cyclobutanecarboxylic and 1-amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic acids. These analogues were created from 1,3-dibromoacetone dimethyl ketal, marking a significant advancement in the synthesis of such compounds (Radchenko et al., 2009).
3. Brain Tumor Detection
Syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) analogues of FACBC were prepared for evaluating their effectiveness in imaging brain tumors using a rodent model. These radio-labeled amino acids were successful in imaging brain tumors, demonstrating their potential in medical diagnostic applications (Martarello et al., 2002).
4. Monofluoro-Substituted Amino Acid Synthesis
A monofluoro-substituted amino acid was synthesized as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This development presents a new approach in studying peptide structures and interactions (Tkachenko et al., 2014).
5. Stereoselective Synthesis for Peptide Applications
The stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids was achieved, which can be incorporated into highly rigid beta-peptides. This represents a significant contribution to peptide chemistry, enhancing the understanding of peptide structures and functions (Izquierdo et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)5(4(11)12)1-3(10)2-5;/h3H,1-2,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOLTJNMTDUPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-ethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2957029.png)

![[5-[[(1-Methyl-3,4-dihydro-2H-naphthalen-1-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B2957031.png)

![2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid](/img/structure/B2957036.png)
![N-benzyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2957038.png)




![1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2957048.png)

